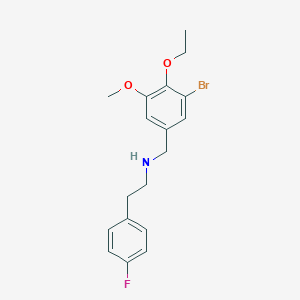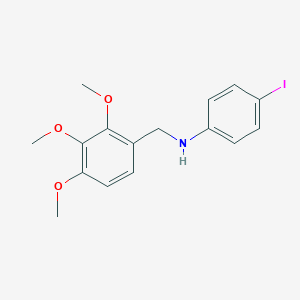![molecular formula C27H33N3O2S B283347 2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283347.png)
2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide, also known as TAK-715, is a synthetic compound that belongs to the class of p38 mitogen-activated protein kinase (MAPK) inhibitors. It was first developed by Takeda Pharmaceutical Company Limited for the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis. TAK-715 has been extensively studied for its potential therapeutic applications and its mechanism of action.
Wirkmechanismus
2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide inhibits the activity of p38 MAPK, a signaling molecule that plays a key role in the inflammatory response. By inhibiting p38 MAPK, 2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibits the activation of immune cells, such as macrophages and T cells. This leads to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide has been shown to have anti-inflammatory effects in various animal models of inflammatory diseases, such as rheumatoid arthritis and psoriasis. It has also been shown to have anti-cancer effects in various cancer cell lines, by inducing cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide is its specificity for p38 MAPK, which allows for a more targeted approach to treating inflammatory diseases and cancer. However, one of the limitations of 2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide is its potential toxicity, as p38 MAPK is also involved in the regulation of other physiological processes, such as cell differentiation and apoptosis.
Zukünftige Richtungen
Future research on 2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide could focus on its potential use in combination therapy with other anti-inflammatory or anti-cancer drugs. It could also focus on the development of more specific and less toxic p38 MAPK inhibitors. Additionally, further studies could investigate the potential use of 2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide in other inflammatory diseases and cancer types.
Synthesemethoden
The synthesis of 2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide involves a series of chemical reactions, starting from the reaction of 2-aminoadamantane with 4-bromo-2-thiophenecarboxylic acid to form 2-(1-adamantyl)thiophene-4-carboxylic acid. This intermediate is then reacted with 4-(4-aminophenyl)piperazine to form 2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide.
Wissenschaftliche Forschungsanwendungen
2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases, such as rheumatoid arthritis, psoriasis, and asthma. It has also been studied for its potential use in cancer therapy, as p38 MAPK is known to play a role in cancer cell survival and proliferation.
Eigenschaften
Molekularformel |
C27H33N3O2S |
|---|---|
Molekulargewicht |
463.6 g/mol |
IUPAC-Name |
2-(1-adamantyl)-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C27H33N3O2S/c31-25(18-27-15-19-12-20(16-27)14-21(13-19)17-27)28-22-3-5-23(6-4-22)29-7-9-30(10-8-29)26(32)24-2-1-11-33-24/h1-6,11,19-21H,7-10,12-18H2,(H,28,31) |
InChI-Schlüssel |
PLPLUUOKIZEZGU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)CC34CC5CC(C3)CC(C5)C4)C(=O)C6=CC=CS6 |
Kanonische SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)CC34CC5CC(C3)CC(C5)C4)C(=O)C6=CC=CS6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-phenoxyacetamide](/img/structure/B283273.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-3,4-dimethoxybenzamide](/img/structure/B283274.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-4-methoxybenzamide](/img/structure/B283276.png)
![2-[4-({[2-(dimethylamino)ethyl]amino}methyl)-2-iodo-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B283279.png)
![2-{[4-(Cyclopentyloxy)benzyl]amino}-1-butanol](/img/structure/B283280.png)
![2-[(2-Bromo-5-methoxybenzyl)amino]-1-butanol](/img/structure/B283281.png)
![2-[(3-Ethoxy-5-iodo-4-methoxybenzyl)amino]-1-butanol](/img/structure/B283282.png)
![2-[5-chloro-4-[[2-(dimethylamino)ethylamino]methyl]-2-ethoxyphenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B283284.png)
![2-{[2-Bromo-5-ethoxy-4-(2-propynyloxy)benzyl]amino}-1-butanol](/img/structure/B283285.png)
![{2-Iodo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B283287.png)
![N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B283288.png)